Fmoc-Leu-Pro-OH
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Overview
Description
Fmoc-Leu-Pro-OH: is a compound used in the field of peptide synthesis. It consists of three components: fluorenylmethyloxycarbonyl (Fmoc), leucine (Leu), and proline (Pro). The Fmoc group is a protecting group used to shield the amino group during peptide synthesis, while leucine and proline are amino acids that are part of the peptide chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under basic conditions .
Mechanism of Action
Target of Action
Fmoc-Leu-Pro-OH is a compound that primarily targets PPARγ , a nuclear receptor that plays a crucial role in regulating adipogenesis and glucose metabolism .
Mode of Action
The compound acts as a ligand for PPARγ , binding to the receptor and inducing insulin sensitization . This interaction results in changes in the transcription of specific genes, leading to improved insulin sensitivity.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PPARγ signaling pathway . When this compound binds to PPARγ, it modulates the activity of the receptor, leading to changes in the transcription of genes involved in glucose metabolism . This can result in improved insulin sensitivity and glucose homeostasis.
Result of Action
The binding of this compound to PPARγ leads to insulin sensitization . This means that the body’s cells become more responsive to insulin, allowing them to take up glucose more effectively. This can help to lower blood glucose levels and improve the symptoms of conditions like type 2 diabetes.
Biochemical Analysis
Biochemical Properties
Fmoc-Leu-Pro-OH plays a significant role in biochemical reactions, particularly in the synthesis of various oligopeptides . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that involves the formation of Fmoc carbamate . This compound interacts with enzymes and other biomolecules through aromatic π–π stacking and hydrogen bonding interactions .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins and peptides that play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in peptide synthesis. The Fmoc group is rapidly removed by base, a process that does not disturb the acid-labile linker between the peptide and the resin . This allows for the sequential addition of amino acids in the synthesis of peptides.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . This property, along with its high thermal stability , makes it suitable for use in various experimental conditions.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its removal allows for the addition of other amino acids in the peptide chain .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely tied to its role in peptide synthesis. It is transported to the site of peptide synthesis where it contributes to the formation of peptide chains .
Subcellular Localization
The subcellular localization of this compound is primarily at the site of peptide synthesis. The exact compartments or organelles it is directed to can depend on the specific cellular context and the other components of the peptide being synthesized .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of Fmoc-Leu-Pro-OH typically involves automated peptide synthesizers that use solid-phase peptide synthesis (SPPS) techniques. The process involves sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is removed using a solution of piperidine in dimethylformamide (DMF), and the peptide is cleaved from the resin using trifluoroacetic acid (TFA) .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group is removed under basic conditions using piperidine in DMF.
Coupling Reactions: The compound can undergo peptide bond formation with other amino acids using coupling reagents like DCC or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: DCC or DIC with HOBt or HOAt in an organic solvent.
Major Products:
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Leu-Pro-OH is widely used in the synthesis of peptides for research and pharmaceutical applications.
Biology:
Protein Studies: The compound is used to create peptides that mimic protein sequences, aiding in the study of protein structure and function.
Medicine:
Drug Development: Peptides synthesized using this compound can be used in the development of peptide-based drugs.
Industry:
Comparison with Similar Compounds
Fmoc-Leu-OH: Similar to Fmoc-Leu-Pro-OH but lacks the proline residue.
Fmoc-Pro-OH: Similar to this compound but lacks the leucine residue.
Uniqueness: this compound is unique due to the presence of both leucine and proline residues, which can influence the conformation and properties of the resulting peptide .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5/c1-16(2)14-22(24(29)28-13-7-12-23(28)25(30)31)27-26(32)33-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,16,21-23H,7,12-15H2,1-2H3,(H,27,32)(H,30,31)/t22-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITYSLDOLQCIDF-GOTSBHOMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.